molecular formula C5H12ClO5PS B6169380 diethyl [(chlorosulfonyl)methyl]phosphonate CAS No. 2751615-93-5

diethyl [(chlorosulfonyl)methyl]phosphonate

Cat. No.: B6169380
CAS No.: 2751615-93-5
M. Wt: 250.6
InChI Key:
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Description

Diethyl [(chlorosulfonyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C6H14ClO5PS. It is characterized by the presence of a phosphonate group bonded to a chlorosulfonylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(chlorosulfonyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with chlorosulfonylmethane under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(chlorosulfonyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonamidates, while oxidation reactions can produce sulfonyl phosphonates .

Scientific Research Applications

Diethyl [(chlorosulfonyl)methyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl [(chlorosulfonyl)methyl]phosphonate exerts its effects involves the interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of enzymes, thereby blocking their activity. The pathways involved in these interactions are often studied using advanced techniques such as molecular docking and spectroscopy .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(methylsulfonyl)methyl]phosphonate
  • Diethyl [(phenylsulfonyl)methyl]phosphonate
  • Diethyl [(methanesulfonyl)methyl]phosphonate

Uniqueness

Diethyl [(chlorosulfonyl)methyl]phosphonate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications where selective reactivity is required .

Properties

CAS No.

2751615-93-5

Molecular Formula

C5H12ClO5PS

Molecular Weight

250.6

Purity

95

Origin of Product

United States

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